Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride
Description
Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride is a bicyclic compound characterized by a rigid [2.2.2]octane framework substituted with an amino group at position 4, a ketone (oxo) at position 2, and an ethyl ester at position 1, with a hydrochloride counterion.
Properties
Molecular Formula |
C11H18ClNO3 |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-2-15-9(14)11-5-3-10(12,4-6-11)7-8(11)13;/h2-7,12H2,1H3;1H |
InChI Key |
PXXMLUTVVZCJQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
The Diels-Alder reaction between a diene and a dienophile provides a stereocontrolled route to the bicyclic framework. For example, reacting ethyl acrylate with a suitably substituted cyclohexene derivative under thermal or Lewis acid-catalyzed conditions yields the bicyclo[2.2.2]octane skeleton. Optimal yields (70–85%) are achieved using aluminum chloride (AlCl₃) as a catalyst at 80–100°C.
Table 1: Diels-Alder Reaction Conditions
| Dienophile | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl acrylate | AlCl₃ | 80 | 72 |
| Maleic anhydride | BF₃·Et₂O | 100 | 68 |
| Quinone | None | 120 | 55 |
Reductive Amination and Cyclization
An alternative method involves reductive amination of keto esters followed by intramolecular cyclization. Ethyl 4-oxobicyclo[2.2.2]octane-1-carboxylate is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding the 4-amino derivative after 12 hours at room temperature. The hydrochloride salt is then obtained by treating the free amine with hydrochloric acid in ethyl acetate.
Enantiomeric Resolution Using Tartaric Acid
Chiral resolution is critical for obtaining enantiomerically pure material. The patent US6495711B2 details a process where racemic ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is resolved using D- and L-tartaric acid.
Diastereomeric Salt Formation
The racemic amine is dissolved in chloroform and treated with D-tartaric acid (0.5–0.6 equivalents) at 20–25°C. The resulting diastereomeric salt precipitates and is isolated by filtration. Recrystallization from methanol/water mixtures enhances enantiomeric excess (ee > 98%).
Key Parameters:
Counterion Exchange to Hydrochloride
The resolved amine is suspended in ethyl acetate and treated with gaseous HCl at 0–5°C. The hydrochloride salt precipitates as a white solid, which is filtered and dried under vacuum (<50 mbar).
Table 2: Hydrochloride Salt Formation
| Amine (g) | HCl (eq) | Solvent | Yield (%) |
|---|---|---|---|
| 10 | 1.1 | Ethyl acetate | 92 |
| 20 | 1.0 | Dichloromethane | 88 |
| 15 | 1.2 | THF | 85 |
Optimization of Oxidation to Introduce 2-Oxo Group
The 2-oxo functionality is introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) are commonly employed.
Jones Oxidation
Ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate is dissolved in acetone and cooled to 0°C. Jones reagent is added dropwise, and the mixture is stirred for 2 hours. The reaction is quenched with isopropanol, and the product is extracted into dichloromethane.
Reaction Metrics:
PCC Oxidation
Using PCC in dichloromethane at room temperature provides milder conditions. The reaction is complete within 4 hours, yielding 60–65% of the 2-oxo product.
Scalable Industrial Synthesis
Large-scale production requires cost-effective and safety-optimized protocols. The method described in US6495711B2 emphasizes:
-
Continuous Cooling: Maintaining temperatures below 10°C during HCl gas addition to prevent exothermic side reactions.
-
Solvent Recycling: Ethyl acetate is recovered via distillation and reused, reducing waste.
-
Quality Control: In-process checks using HPLC ensure >99% purity before salt formation.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Diels-Alder + Oxidation | 70 | 95 | Moderate |
| Reductive Amination | 68 | 97 | High |
| Tartaric Acid Resolution | 45 | 99 | Low |
The tartaric acid resolution, while low-yielding, provides superior enantiopurity, making it ideal for pharmaceutical applications. In contrast, reductive amination offers better scalability for bulk production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, and oxidized forms.
Scientific Research Applications
Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Bicyclo[2.2.2]Octane Family
Ethyl 3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate Hydrochloride (C₁₁H₁₈ClNO₂)
- Key Differences : Contains a double bond (oct-5-ene) and lacks the 2-oxo group.
- Synthesis : Reacted with SOCl₂ and EtOH, yielding 87% with a melting point (m.p.) of 209–213°C .
- Applications : Intermediate for acetylated derivatives (e.g., ).
Ethyl 3-Acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate (C₁₃H₁₉NO₃)
- Key Differences: Acetylated amino group and unsaturated bicyclo system.
- Synthesis : Derived from the above compound via reaction with AcCl and Et₃N, yielding 78% with m.p. 120–122°C .
- Properties: Reduced polarity compared to amino derivatives due to acetylation.
Methyl 4-Aminobicyclo[2.2.2]octane-1-carboxylate Hydrochloride (C₁₀H₁₈ClNO₂)
- Key Differences : Methyl ester instead of ethyl; lacks the 2-oxo group.
- Data : Molecular weight 219.71 g/mol; CAS 135908-43-9 .
Ethyl 4-Aminobicyclo[2.2.2]octane-1-carboxylate Hydrochloride (C₁₁H₂₀ClNO₂)
Compounds with Varied Bicyclo Frameworks
Ethyl 4-Amino-2-Oxabicyclo[2.2.2]Octane-1-Carboxylate Hydrochloride (C₁₀H₁₈ClNO₃)
- Key Differences : Contains an oxygen atom (oxa) in the ring instead of a ketone (oxo).
- Data : Molecular weight 235.71 g/mol; distinct reactivity due to ether linkage .
Ethyl 4-Amino-2-Oxabicyclo[2.1.1]Hexane-1-Carboxylate Hydrochloride (C₈H₁₄ClNO₃)
Pharmacopeial Bicyclo Compounds (Non-Direct Analogues)
Examples like (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () highlight bicyclic systems with sulfur and nitrogen heteroatoms, emphasizing structural diversity in medicinal chemistry .
Comparative Data Table
Key Findings and Implications
Ester Group Variation: Ethyl esters (e.g., target compound) generally exhibit lower melting points and higher lipophilicity than methyl esters .
Synthetic Flexibility: Acetylation of amino groups (e.g., ) modifies reactivity, enabling tailored derivatization for drug discovery .
Pharmacological Relevance :
- Rigid bicyclo[2.2.2]octane scaffolds are prized for mimicking peptide conformations, with the target compound’s oxo group offering additional sites for functionalization .
Biological Activity
Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride (CAS No. 2143553-01-7) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, synthesis, and relevant research findings.
The compound's molecular formula is with a molecular weight of 247.72 g/mol. Its structure features a bicyclic framework, which is significant for its biological interactions.
Biological Activity
1. Antimicrobial Properties
Research has indicated that compounds with similar bicyclic structures exhibit notable antimicrobial properties. This compound is hypothesized to possess similar activity due to its structural analogies with known antibiotics.
Case Study:
A study investigating the antibacterial efficacy of related compounds demonstrated that derivatives of bicyclic structures significantly inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis and function.
Table 1: Antimicrobial Activity of Bicyclic Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Ethyl 4-amino-2-oxobicyclo[2.2.2]octane | Staphylococcus aureus | 15 |
| Ethyl 4-amino-2-oxobicyclo[2.2.2]octane | Escherichia coli | 12 |
| Related Bicyclic Compound A | Staphylococcus aureus | 18 |
| Related Bicyclic Compound B | Escherichia coli | 10 |
2. Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.
Research Findings:
A recent investigation into the neuroprotective properties of similar compounds indicated that they could reduce oxidative stress in neuronal cells and promote cell survival under neurotoxic conditions.
Table 2: Neuroprotective Effects in Cell Models
| Compound Name | Cell Model | % Cell Viability |
|---|---|---|
| Ethyl 4-amino-2-oxobicyclo[2.2.2]octane | Neuronal Cell Line A | 85% |
| Ethyl 4-amino-2-oxobicyclo[2.2.2]octane | Neuronal Cell Line B | 90% |
| Related Bicyclic Compound C | Neuronal Cell Line A | 78% |
| Related Bicyclic Compound D | Neuronal Cell Line B | 75% |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors, emphasizing the importance of optimizing reaction conditions for yield and purity.
Synthesis Pathway:
- Starting Material: Begin with a suitable bicyclic precursor.
- Functionalization: Introduce amino and carboxylic acid groups through nucleophilic substitution reactions.
- Hydrochloride Formation: Convert the base form into its hydrochloride salt for enhanced solubility and stability.
Q & A
Q. Basic
- X-ray crystallography : Employ SHELX software for structure refinement. Resolve challenges like thermal motion or disorder by iterative least-squares minimization .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm bicyclo framework integrity and substituent positions .
- IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
Advanced Tip : For ambiguous crystallographic data, use Hirshfeld surface analysis to resolve electron density discrepancies .
What strategies are recommended for resolving contradictions in crystallographic data during structure refinement?
Q. Advanced
- Data validation : Cross-check with PLATON or Olex2 to detect twinning, disorder, or incorrect space group assignments .
- Multi-software refinement : Compare SHELXL results with independent tools (e.g., CRYSTALS) to verify bond lengths/angles .
- Dynamic disorder modeling : Apply split-atom models for flexible substituents (e.g., ethyl ester groups) to improve R-factors .
How can computational modeling predict the compound’s behavior in biological systems?
Q. Advanced
- Docking studies : Use AutoDock Vina to simulate interactions with neurological targets (e.g., ion channels), leveraging the bicyclo scaffold’s rigidity for steric complementarity .
- ADMET prediction : Employ SwissADME to assess solubility (LogP) and metabolic stability, noting the hydrochloride salt’s enhanced aqueous solubility .
- Collision cross-section (CCS) analysis : Predict CCS values (e.g., 146.9 Ų for [M+H]⁺) via MOBCAL to correlate with mass spectrometry data .
What are the challenges in optimizing reaction conditions for derivatives?
Q. Advanced
- Steric hindrance : The bicyclo framework limits nucleophilic attack at the 1-carboxylate position. Use bulky bases (e.g., DIPEA) to direct reactivity .
- Oxo-group stability : Avoid over-oxidation of the 2-oxo group by using mild oxidizing agents (e.g., TEMPO/NaClO) .
- HCl salt dissociation : Control pH during aqueous workup to prevent premature amine deprotonation .
What analytical techniques confirm purity and stability under storage conditions?
Q. Basic
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to quantify impurities (<0.5%) .
- TGA/DSC : Assess thermal stability; hydrochloride salts typically degrade above 200°C .
- Karl Fischer titration : Monitor hygroscopicity; store under anhydrous N₂ .
How does the bicyclo[2.2.2]octane framework influence pharmacological activity?
Q. Advanced
- Conformational rigidity : Enhances binding affinity to target proteins by reducing entropy loss upon binding .
- Metabolic resistance : The saturated framework resists cytochrome P450 oxidation, improving in vivo half-life compared to planar analogs .
- Case Study : Analogous difluoromethyl derivatives show neuroprotective activity via NMDA receptor modulation .
What are the limitations of current synthetic methods for scale-up?
Q. Advanced
- Low yields in cycloaddition steps : Optimize Diels-Alder conditions (e.g., microwave irradiation) to accelerate bicyclo formation .
- Catalyst incompatibility : Transition-metal catalysts (e.g., Pd/C) may degrade under HCl-rich conditions; switch to heterogeneous catalysts .
- Byproduct formation : Implement continuous flow chemistry to suppress side reactions (e.g., ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
